N-{3-[(4-fluorobenzyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoxaline ring, along with the sulfonamide group, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorobenzylamine with 2-chloroquinoxaline under basic conditions to form the intermediate N-(4-fluorophenylmethyl)quinoxalin-2-amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)methyl-3-(quinoxalin-2-yl)amino]benzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Quinoxaline derivatives like Olaquindox and Echinomycin
Uniqueness
N-(3-{[(4-FLUOROPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of the quinoxaline ring and sulfonamide group. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H19FN4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O2S/c1-15-6-12-18(13-7-15)30(28,29)27-22-21(24-14-16-8-10-17(23)11-9-16)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
QTYVTUHMSZLQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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